Methyl 1-benzyl-3-oxopiperazine-2-carboxylate
Description
Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is a piperazine derivative characterized by a benzyl group at the N1 position, a ketone group at C3, and a methyl ester at C2 (Figure 1). Piperazine-based compounds are widely studied due to their versatility in pharmaceutical chemistry, particularly as intermediates in drug synthesis and as ligands in catalysis.
Molecular Formula: C₁₃H₁₆N₂O₃
Molecular Weight: 248.28 g/mol
Key Features:
- N1-Benzyl substitution: Influences steric and electronic properties.
- C3-Ketone: Participates in hydrogen bonding and tautomerism.
- C2-Methyl ester: Modulates solubility and reactivity for further derivatization.
Properties
IUPAC Name |
methyl 1-benzyl-3-oxopiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)11-12(16)14-7-8-15(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGWBPGNRNTLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)NCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695803 | |
| Record name | Methyl 1-benzyl-3-oxopiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954240-42-7 | |
| Record name | Methyl 1-benzyl-3-oxopiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 247.27 g/mol
- CAS Number : 1373232-19-9
This compound exhibits various biological activities, primarily through its interaction with specific biological targets. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological efficacy.
Key Mechanisms
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, particularly those involved in proteolytic processes. This inhibition can disrupt cellular pathways that rely on these enzymes, leading to therapeutic effects in various diseases.
- Modulation of Protein Interactions : this compound can influence protein-protein interactions, potentially altering the functionality of critical signaling pathways within cells.
Biological Activities
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and the specific microorganism.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Potential
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 20 |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Line Study : In vitro studies conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with accompanying morphological changes indicative of apoptosis .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its anticancer activity, revealing that the compound activates caspase pathways leading to programmed cell death .
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-benzyl-3-oxopiperazine-2-carboxylate has the molecular formula and an average mass of approximately 248.282 g/mol. The compound features a piperazine ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antiviral Agents
One of the most promising applications of MBOPC is in the development of antiviral agents. Research has indicated that derivatives of piperazine compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in treating HIV infections. The structural features of MBOPC allow for modifications that enhance binding affinity to the reverse transcriptase enzyme, thereby increasing its efficacy as an antiviral agent .
Inhibition of Protein-Protein Interactions
MBOPC has also been explored for its potential to inhibit protein-protein interactions (PPIs), which are vital in many biological processes and diseases, including cancer and viral infections. By designing peptidomimetic small molecules based on the structure of MBOPC, researchers aim to create inhibitors that can selectively disrupt these interactions .
Synthesis of Bioactive Compounds
The synthesis of MBOPC serves as a key intermediate in the production of various bioactive compounds. Its unique structure allows for further functionalization, leading to the creation of new piperazine derivatives with enhanced biological activities.
Case Study: Peptidomimetic Inhibitors
In a recent study, MBOPC was utilized to synthesize peptidomimetic inhibitors targeting the 3CL protease involved in coronavirus infections. The synthesized compounds demonstrated significant inhibitory activity against both the protease and the spike protein interaction with ACE2, showcasing the versatility of MBOPC in developing dual-action therapeutic agents .
Neuroprotective Effects
Emerging studies suggest that derivatives of MBOPC may possess neuroprotective properties. The compound's ability to modulate neurotransmitter systems makes it a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's .
Anticancer Activity
The potential anticancer activity of MBOPC derivatives has been investigated through various assays that measure their effects on cancer cell lines. Initial findings indicate that certain modifications to the MBOPC structure can lead to increased cytotoxicity against specific cancer types .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate with key analogues, focusing on substituents, molecular properties, and functional roles.
Table 1: Comparison of Structural and Functional Properties
Key Differences and Implications
Substituent Effects
- N1-Benzyl vs. N1-tert-Boc : The benzyl group in the target compound provides moderate lipophilicity, whereas the tert-butyloxycarbonyl (Boc) group in the analogue (Table 1, Row 2) offers steric protection for amines, commonly used in peptide synthesis .
- C2-Methyl Ester vs. C2-Phenyl : The methyl ester in the target compound is more hydrolytically labile compared to the phenyl group in the tert-butyl analogue, which may limit stability under basic conditions .
- Ketone Position (C3 vs. In contrast, the C6-ketone in Methyl 6-oxopiperazine-2-carboxylate alters ring puckering dynamics and hydrogen-bonding networks .
Crystallographic and Conformational Analysis
- Hydrogen bonding patterns in piperazine derivatives are critical for crystal packing. The target compound’s C3-ketone may form stronger hydrogen bonds (e.g., N–H···O=C) compared to C6-ketone analogues, influencing solubility and melting points .
- Ring puckering parameters, as defined by Cremer and Pople , vary with substituent positions. For example, the C2-bromophenyl group in Benzyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate introduces steric hindrance, likely favoring a chair or boat conformation distinct from the target compound .
Preparation Methods
General Synthetic Approach
The common synthetic strategy involves constructing the piperazine ring bearing the benzyl substituent, followed by selective oxidation or acylation to introduce the 3-oxo group and esterification at the 2-carboxylate position. A typical route includes:
- Starting from 1-benzylpiperazine as the key intermediate.
- Introduction of the oxo group at the 3-position via acylating agents or oxidation.
- Subsequent esterification or direct incorporation of the methyl ester functionality.
This multi-step synthesis often requires careful control of reaction conditions to avoid racemization and side reactions.
Specific Synthetic Route Example
One documented method (from patent WO2010006938A1 and related literature) involves:
- Reacting 1-benzylpiperazine with an acylating agent to form the 3-oxo intermediate.
- Using methyl chloroacetate or similar reagents to introduce the methyl ester group at the 2-position.
- Employing bases such as triethylamine to facilitate nucleophilic substitution and esterification.
- Purification by standard chromatographic techniques or recrystallization.
This approach yields this compound as a yellow oil or crystalline solid depending on purification.
Solid-Phase Synthesis Adaptation
Research on peptidomimetic libraries incorporating 2-oxopiperazine rings (structurally related to the target compound) demonstrates that:
- The 2-oxopiperazine ring can be assembled on solid phase using protected 1,2-diaminoethane and α-halo acids derived from α-amino acids.
- Cyclization under basic conditions (e.g., with N,N′-diisopropylethylamine) forms the oxopiperazine ring with high stereochemical purity.
- Subsequent substitution at the nitrogen with benzyl or other groups is achievable.
- This method allows for diverse substitution patterns and high purity products confirmed by MALDI-TOF MS and HPLC.
This solid-phase approach offers a modular and stereochemically controlled route to substituted oxopiperazines, potentially adaptable for the synthesis of this compound.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzylation of piperazine N-1 | Benzyl chloride or benzyl bromide, base (e.g., K2CO3) | Typically in polar aprotic solvent like DMF or acetonitrile |
| Introduction of 3-oxo group | Acylating agents (e.g., acid chlorides), oxidation reagents | Controlled to avoid over-oxidation or ring opening |
| Esterification at 2-position | Methyl chloroacetate, triethylamine or other bases | Reaction in dichloromethane or ethanol solvent |
| Cyclization (if solid-phase) | 10% N,N′-diisopropylethylamine (DIEA), room temp to moderate heat | Ensures ring closure without racemization |
| Purification | Flash chromatography, recrystallization | To achieve high purity (85–98%) confirmed by HPLC |
Analytical and Research Findings
- Purity and structural integrity of the synthesized compound are verified using NMR spectroscopy, MALDI-TOF mass spectrometry, and HPLC analysis.
- Solid-phase synthesis routes yield compounds with high stereochemical purity and minimal racemization, as demonstrated by chiral HPLC and MS/MS sequencing.
- The synthetic methods allow for variation at the chiral center, enabling preparation of analogs with different substituents.
- Industrial scale-up involves continuous flow reactors and automated systems to improve yield and reproducibility, with purification steps adapted accordingly.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Solution-phase synthesis | Multi-step reaction starting from 1-benzylpiperazine; acylation and esterification | Established chemistry; scalable | Requires careful control of conditions to avoid side reactions |
| Solid-phase synthesis | Use of protected diamines and α-halo acids; cyclization on resin | High stereochemical control; library synthesis | Requires specialized equipment and reagents |
| Industrial production | Continuous flow reactors; automated systems | High efficiency and yield | High initial setup cost |
The preparation of this compound is well-established through multi-step synthetic routes involving benzylation of piperazine, introduction of the 3-oxo group, and esterification at the 2-carboxylate position. Both solution-phase and solid-phase synthetic methods are available, with the latter offering advantages in stereochemical control and combinatorial library synthesis.
Reaction conditions typically involve the use of acylating agents, bases such as triethylamine or DIEA, and solvents like dichloromethane or ethanol. Purification by chromatography ensures high purity suitable for further research or industrial applications.
These methods are supported by detailed analytical data including NMR, mass spectrometry, and HPLC, confirming the structure and purity of the final product. The adaptability of these synthetic strategies allows for the preparation of analogs and derivatives for diverse applications in medicinal chemistry and chemical biology.
Q & A
What are the recommended synthetic methodologies for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, and how can reaction conditions be optimized?
Basic:
The compound is typically synthesized via coupling reactions involving benzyl-protected piperazine intermediates. A common approach involves nucleophilic substitution or carbamate formation, where the benzyl group is introduced via benzyl bromide or chloride in the presence of a base (e.g., KCO). For example, analogous syntheses of benzyl-protected piperazine carboxylates utilize tert-butoxycarbonyl (Boc) protection followed by deprotection and subsequent functionalization .
Key Optimization Parameters:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Temperature: Reactions often proceed at 0–25°C to minimize side reactions.
- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
Advanced:
For high-throughput optimization, employ Design of Experiments (DoE) to evaluate factors like stoichiometry, solvent polarity, and reaction time. Continuous flow reactors can enhance scalability and reproducibility, as demonstrated in tert-butyl piperazine carboxylate syntheses . Validate purity via HPLC (>95% purity threshold) and monitor intermediates using LC-MS .
How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Basic:
- NMR: H and C NMR identify substituent patterns. The benzyl group exhibits aromatic protons at δ 7.2–7.4 ppm, while the carbonyl (C=O) resonates at ~165–170 ppm in C NMR .
- X-ray Crystallography: Single-crystal X-ray diffraction confirms absolute configuration. Use SHELXL for refinement, leveraging Hirshfeld surface analysis to validate hydrogen bonding and packing .
Advanced:
Discrepancies in NMR data (e.g., unexpected splitting) may arise from conformational flexibility or polymorphism. Employ variable-temperature NMR to study dynamic processes. For crystallographic contradictions (e.g., disordered atoms), apply twin refinement in SHELXL or use ORTEP-3 for graphical validation of thermal ellipsoids .
What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?
Basic:
Generate hydrogen-bonding motifs using Mercury (CCDC) software. Identify donor-acceptor pairs (e.g., N–H···O=C) and calculate geometric parameters (distance, angle) .
Advanced:
Apply graph set analysis (G, G descriptors) to classify hydrogen-bonding patterns. For example, a cyclic dimer (R_2$$^2(8) motif) indicates antiparallel β-sheet-like interactions. Compare with Etter’s rules to predict packing efficiency .
How can conformational analysis of the piperazine ring inform reactivity or biological activity studies?
Basic:
Use Cremer-Pople puckering parameters to quantify ring non-planarity. For six-membered piperazines, calculate θ (puckering amplitude) and φ (phase angle) from atomic coordinates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
